molecular formula C10H19N3O5 B2501004 N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide CAS No. 2320722-29-8

N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide

Cat. No.: B2501004
CAS No.: 2320722-29-8
M. Wt: 261.278
InChI Key: VXWCCNUSFQGYNF-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide: is a chemical compound with the molecular formula C9H18N2O4 It is known for its unique structure, which includes a morpholine ring and a dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Protein Modification: It can modify proteins through covalent binding, affecting their structure and function.

Comparison with Similar Compounds

Uniqueness: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is unique due to its combination of a morpholine ring and a dimethoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-morpholin-4-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-16-8(17-2)7-11-9(14)10(15)12-13-3-5-18-6-4-13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCCNUSFQGYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NN1CCOCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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